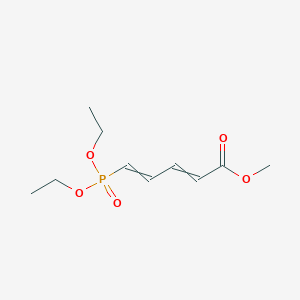
Methyl 5-(diethoxyphosphoryl)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(diethoxyphosphoryl)penta-2,4-dienoate is an organic compound with the molecular formula C9H15O5P It is a derivative of penta-2,4-dienoic acid, featuring a diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(diethoxyphosphoryl)penta-2,4-dienoate typically involves the reaction of penta-2,4-dienoic acid with diethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(diethoxyphosphoryl)penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 5-(diethoxyphosphoryl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(diethoxyphosphoryl)penta-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound has a similar structure but features a benzo[d][1,3]dioxol-5-yl group instead of a diethoxyphosphoryl group.
Penta-2,4-dienoic acid: The parent compound of Methyl 5-(diethoxyphosphoryl)penta-2,4-dienoate, featuring a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
106787-15-9 |
|---|---|
Molecular Formula |
C10H17O5P |
Molecular Weight |
248.21 g/mol |
IUPAC Name |
methyl 5-diethoxyphosphorylpenta-2,4-dienoate |
InChI |
InChI=1S/C10H17O5P/c1-4-14-16(12,15-5-2)9-7-6-8-10(11)13-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
ITMDMMDTASDCOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CC=CC(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


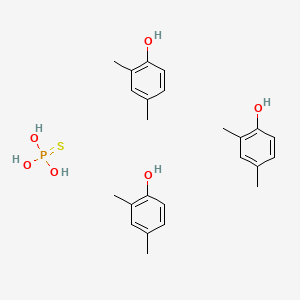
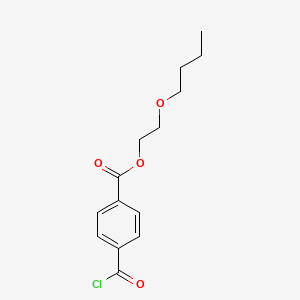


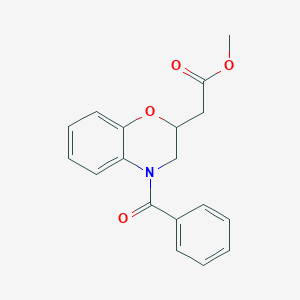
![Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14325099.png)

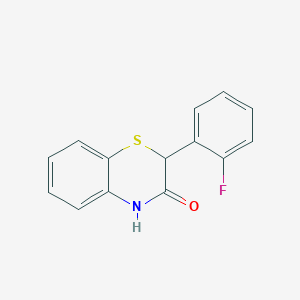

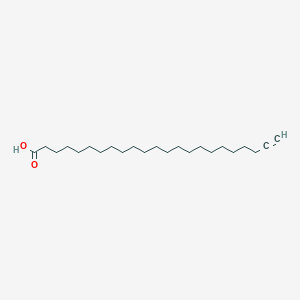


![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)

